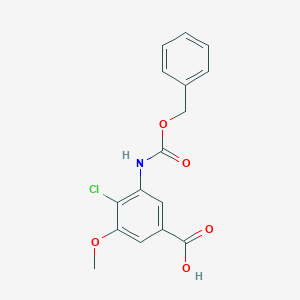

![molecular formula C22H19N3O5S2 B2986205 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865175-58-2](/img/structure/B2986205.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications

This compound is part of a broader class of sulfonamide derivatives that have been studied for their potential antimalarial and antiviral (including COVID-19) activities. Theoretical investigations and molecular docking studies have highlighted the antimalarial activity of certain sulfonamide derivatives, with promising selectivity and low cytotoxicity levels. These findings underscore the compound's relevance in developing treatments against malaria and possibly against novel viral infections like COVID-19 (Fahim & Ismael, 2021).

Electrophysiological Effects

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has shown potential for creating selective class III antiarrhythmic agents. These agents could provide new pathways for treating arrhythmias without affecting conduction, offering a more targeted approach to managing cardiac disorders (Morgan et al., 1990).

Synthetic Methodologies

The compound also plays a role in the development of synthetic methodologies. Studies have described the high-yield synthesis of related compounds, which are crucial for the preparation of radiopharmaceuticals and other bioactive molecules. Such methodologies enable the efficient production of compounds with potential applications in diagnostic medicine and drug development (Bobeldijk et al., 1990).

Enantioselective Synthesis

Furthermore, the compound's structure is relevant to the field of enantioselective synthesis, where it could potentially contribute to the development of chiral alkenes. This aspect of research is vital for creating substances with specific optical activities, crucial in the pharmaceutical industry for developing drugs with desired efficacy and minimized side effects (Scommoda et al., 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-3-12-24-17-9-8-16(32(2,29)30)13-18(17)31-22(24)23-21(28)14-4-6-15(7-5-14)25-19(26)10-11-20(25)27/h3-9,13H,1,10-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXEAUXFVIUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)

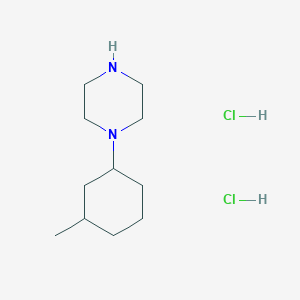

amine hydrochloride](/img/structure/B2986128.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)